molecular formula C13H18N6O3S B2409446 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034415-16-0

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2409446
CAS No.: 2034415-16-0
M. Wt: 338.39
InChI Key: HTQYDTZRQWGPMP-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, one might start with the appropriate pyrazine and pyrazole precursors. A typical reaction might involve:

  • Nucleophilic substitution of pyrazine with a suitably protected pyrazole derivative.

  • Deprotection under mild acidic or basic conditions.

  • Sulfonylation of the intermediate with methanesulfonyl chloride to introduce the sulfonamide functionality.

Conditions such as temperature, solvent choice, and reaction time are optimized based on the reactivity of the specific intermediates used.

Industrial Production Methods

Scaling up the production of this compound involves:

  • Continuous flow reactors to ensure consistent product quality.

  • Efficient purification techniques like crystallization or column chromatography to achieve high purity.

  • Careful monitoring of reaction conditions to ensure safe and reproducible yields.

Chemical Reactions Analysis

Types of Reactions

This compound participates in various chemical reactions including:

  • Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.

  • Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.

  • Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or CrO₃ in acidic medium.

  • Reduction: : H₂ with a Pd/C catalyst.

  • Substitution: : Halides or anhydrides under basic or acidic conditions.

Major Products

Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.

Scientific Research Applications

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:

  • Chemistry: : Used as a building block in organic synthesis for complex molecule construction.

  • Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.

  • Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.

  • Industry: : Utilized in the formulation of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.

  • Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.

Comparison with Similar Compounds

When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:

  • Enhanced stability: : The combination of functional groups provides increased chemical stability.

  • Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.

Similar Compounds

  • Sulfamethoxazole: A sulfonamide antibiotic.

  • Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.

  • 1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.

Ready to dive deeper into any of these aspects?

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYDTZRQWGPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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